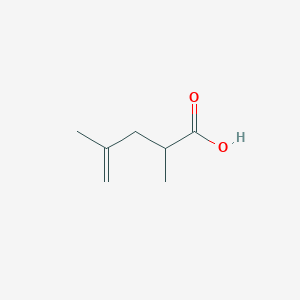
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Descripción general
Descripción
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound belonging to the class of benzoxazines. It is characterized by a benzene ring fused with an oxazine ring, where the oxazine ring contains a nitrogen and an oxygen atom.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
Target of Action
The primary targets of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are pancreatic β-cell KATP channels and vascular smooth muscle cells . These targets play a crucial role in insulin release and muscle relaxation respectively .
Mode of Action
This compound interacts with its targets by acting as an inhibitor of glucose-induced insulin release . It also exhibits myorelaxant activity, more pronounced in some 4-arylureido-substituted benzoxazines . On vascular smooth muscle cells, it mainly behaves as a calcium entry blocker .
Biochemical Pathways
The compound affects the biochemical pathway related to insulin release. It inhibits the glucose-induced insulin release, thereby impacting the regulation of blood glucose levels . Additionally, it influences the calcium signaling pathway in vascular smooth muscle cells, leading to muscle relaxation .
Pharmacokinetics
Similar compounds have been investigated as orally bioavailable anticancer agents , suggesting potential oral bioavailability.
Result of Action
The compound’s action results in the inhibition of glucose-induced insulin release . This can impact the regulation of blood glucose levels. Additionally, it induces relaxation in vascular smooth muscle cells , which can influence blood pressure regulation.
Action Environment
hypoxic conditions ) and the presence of other compounds (e.g., glibenclamide ).
Análisis Bioquímico
Biochemical Properties
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine plays a significant role in biochemical reactions, particularly in its interaction with pancreatic β-cell KATP channels. These channels are crucial for regulating insulin release in response to glucose levels. The compound acts as an inhibitor of glucose-induced insulin release, although it is less active compared to its chroman counterparts . Additionally, this compound exhibits myorelaxant activity on vascular smooth muscle cells by behaving as a calcium entry blocker .
Cellular Effects
The effects of this compound on various cell types and cellular processes are noteworthy. In pancreatic β-cells, the compound inhibits glucose-induced insulin release, which can impact cell signaling pathways related to insulin secretion . In vascular smooth muscle cells, it acts as a calcium entry blocker, leading to muscle relaxation . These effects highlight the compound’s influence on cellular metabolism and gene expression related to insulin regulation and muscle contraction.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the KATP channels in pancreatic β-cells, reducing insulin release in response to glucose . In vascular smooth muscle cells, the compound blocks calcium entry, which is essential for muscle contraction . These interactions underline the compound’s role in enzyme inhibition and modulation of cellular activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the myorelaxant activity of the compound can be sustained over time, particularly in the presence of specific conditions such as precontracted rat aortic rings . Detailed information on its long-term stability and degradation in various settings is limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits insulin release and induces muscle relaxation without significant adverse effects . At higher doses, there may be potential toxic or adverse effects, although specific data on these effects are not extensively documented.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role in inhibiting KATP channels suggests its involvement in metabolic flux related to insulin secretion . Additionally, its myorelaxant activity indicates potential interactions with calcium channels and related metabolic processes in vascular smooth muscle cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit insulin release and induce muscle relaxation suggests its accumulation in pancreatic β-cells and vascular smooth muscle cells . Detailed studies on its transport mechanisms and distribution patterns are limited.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. In pancreatic β-cells, the compound likely localizes to the KATP channels, inhibiting their activity and reducing insulin release . In vascular smooth muscle cells, it may localize to calcium channels, blocking calcium entry and inducing muscle relaxation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylchromans: These compounds are structurally similar but differ in their biological activities.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazines: These compounds have a sulfur atom in place of the oxygen atom in benzoxazines and exhibit different pharmacological properties.
Uniqueness
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific interactions with calcium channels and ATP-sensitive potassium channels, which are not as pronounced in its structural analogs .
Propiedades
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILBVUMFTFLAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866089-28-3 | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B3025445.png)
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride](/img/structure/B3025446.png)





